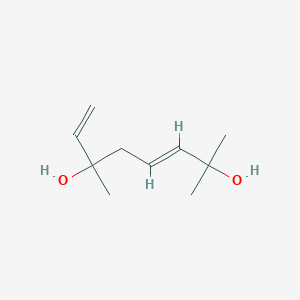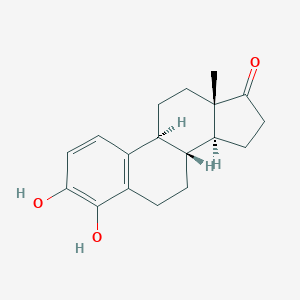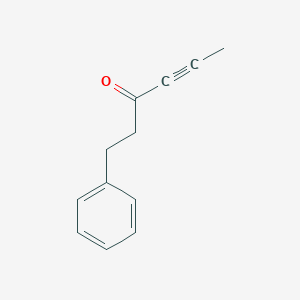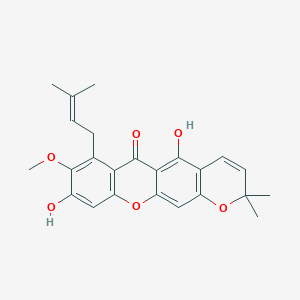
1,3,7-Trihydroxy-2-prenylxanthone
Overview
Description
1,3,7-Trihydroxy-2-prenylxanthone is a type of xanthone . It has been found to exhibit weaker antibacterial activity . The MIC (Minimum Inhibitory Concentration) values against VREs strains (E. faecalis, E. faecium, and E. gallinarum) are 6.25 mg/ml .
Molecular Structure Analysis
The molecular formula of 1,3,7-Trihydroxy-2-prenylxanthone is C18H16O5 . The average mass is 312.317 Da and the monoisotopic mass is 312.099762 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone include a density of 1.4±0.1 g/cm3, boiling point of 576.2±39.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 89.5±3.0 kJ/mol, flash point of 214.5±20.6 °C, index of refraction of 1.676, molar refractivity of 84.5±0.3 cm3, and a molar volume of 224.7±3.0 cm3 .Scientific Research Applications
Biosynthesis in Plants
“1,3,7-Trihydroxy-2-prenylxanthone” is a type of xanthone, a class of secondary metabolites produced by plant organisms . Xanthones are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively .
Biosynthesis in Fungi and Lichens
Unlike plants, the xanthone core in fungi and lichens is wholly derived from polyketide . Although organs and tissues synthesizing and accumulating xanthones are known in plants, no information is yet available on their subcellular and cellular localization in fungi and lichens .
Biological and Pharmacological Activities
Xanthones exhibit a multitude of interesting biological and pharmacological activities . In plants, they are considered important defense agents against biotic stress by acting as phytoalexins to assist the host in impairing and eventually killing harmful pathogens .
Antibacterial Activity
“1,3,7-Trihydroxy-2-prenylxanthone” shows weak antibacterial activity against bacteria . It exhibits the MIC values of 6.25 mg/ml against VREs strains (E. faecalis, E. faecium, and E. gallinarum) .
Inflammation Treatment
Furthermore, 1,3,5-trihydroxy-2-geranyl-4-prenylxanthone from Cratoxylum species and 1,3,5-trihydroxy-4-prenylxanthone from Cudrania species showed nitric oxide release inhibitory activity, which can be beneficial for inflammation treatment .
Prenylation of Xanthones
The prenylation of xanthones in plants is an important step in the biosynthesis of polyprenylated xanthones . The study of the prenylation of xanthones paves the way for a better understanding of the biosynthesis of these compounds and the identification of additional xanthone-specific prenyltransferases .
Safety and Hazards
The safety data sheet of 1,3,7-Trihydroxy-2-prenylxanthone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
1,3,7-Trihydroxy-2-prenylxanthone, a type of xanthone, primarily targets Vancomycin-resistant Enterococci (VRE) strains, including E. faecalis, E. faecium, and E. gallinarum . These bacteria are significant targets due to their resistance to many antibiotics, making them a serious concern in healthcare settings.
Mode of Action
The compound exhibits antibacterial activity , albeit weaker compared to some other compounds
Biochemical Pathways
The biosynthesis of xanthones like 1,3,7-Trihydroxy-2-prenylxanthone involves the shikimate and acetate pathways . These pathways originate in plastids and the endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
The compound’s antibacterial action results in a decrease in the population of targeted VRE strains . .
properties
IUPAC Name |
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWKTILHZPCXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone against relevant bacterial strains?
A1: Research indicates that 1,3,7-Trihydroxy-2-prenylxanthone exhibits weak antibacterial activity against Bacillus subtilis, methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Micrococcus luteus with similar MIC values ranging from 3.13 to 6.25 μg/ml [].
Q2: How does the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone compare to other xanthones isolated from Cudrania cochinchinensis?
A2: While 1,3,7-Trihydroxy-2-prenylxanthone shows weak activity, other xanthones from the same plant, like gerontoxanthone H, exhibit stronger antibacterial activity. Gerontoxanthone H demonstrates considerable potency against Bacillus subtilis with a MIC of 1.56 μg/ml []. This suggests that the type and position of substitutions on the xanthone backbone might play a significant role in determining their antibacterial efficacy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)


![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)


